

Reproducibility of PF-04531083 Effects: A Comparative Analysis Across Preclinical and Clinical Studies

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Compound of Interest		
Compound Name:	PF 04531083	
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An in-depth guide for researchers, scientists, and drug development professionals on the selective NaV1.8 blocker, PF-04531083. This report synthesizes findings from key preclinical and clinical investigations to provide a comparative overview of its efficacy and mechanism of action in different laboratory and clinical settings.

PF-04531083, an orally active and selective inhibitor of the voltage-gated sodium channel NaV1.8, has been evaluated in a range of preclinical models and a clinical trial, showing varied outcomes across different therapeutic contexts.[1][2] This guide provides a comprehensive comparison of the experimental data and methodologies from key studies to assess the reproducibility and translational potential of PF-04531083's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies in neuropathic pain and a genetic neurodevelopmental disorder, as well as the outcome of a clinical trial in acute pain.

Table 1: Preclinical Efficacy of PF-04531083 in a Neuropathic Pain Model



Laboratory/Stu dy	Animal Model	Key Endpoint	Treatment	Result
Pfizer (Bagal et al., 2014)[2]	Rat Tibial Nerve Transection (TNT)	Mechanical Paw Withdrawal Threshold	40 mg/kg, p.o.	Significant increase in withdrawal threshold from 1.7 g to 7.3 g (p < 0.05)

Table 2: Preclinical Efficacy of PF-04531083 in a Pitt Hopkins Syndrome (PTHS) Mouse Model

Laboratory/Stu dy	Animal Model	Key Endpoint	Treatment	Result
Cleary, Varga et al. (2021, 2022) [1]	Tcf4+/tr Mouse	Breathing Abnormalities	i.p. injection	Rescue of breathing abnormalities
Hyperlocomotion and Anxiety	i.p. injection	Rescue of hyperlocomotion and anxiety		
Gamma Event- Related Spectral Power (ERSP)	i.p. injection	Significant reduction in gamma ERSP in Tcf4+/tr mice	_	

Table 3: Clinical Outcome of PF-04531083 in Acute Pain

Study Identifier	Indication	Phase	Key Endpoint	Result
NCT01512160[1] [3]	Post-Surgical Dental Pain	2	Analgesic Efficacy	Terminated due to futility

Signaling Pathway and Experimental Workflows

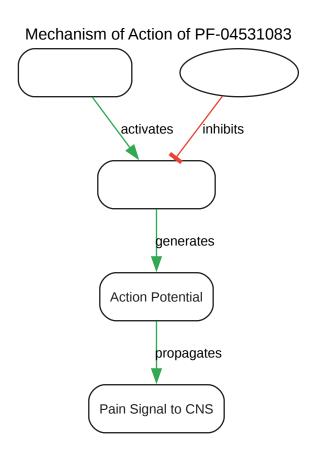




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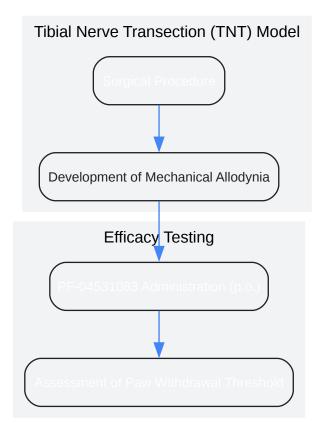
The following diagrams illustrate the mechanism of action of PF-04531083 and the workflows of the key preclinical experiments.



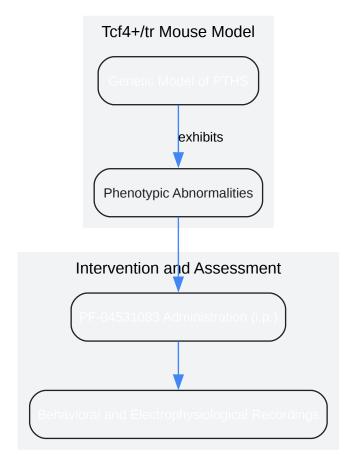




Preclinical Neuropathic Pain Model Workflow







Pitt Hopkins Syndrome (PTHS) Model Workflow

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References

 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
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